Stereochemical Configuration vs. αvβ3 Integrin Inhibition: A Direct Comparison of Diastereomers
The single stereoisomer cyclo(-Arg-Gly-Asp-D-Phe-Val) [c(RGDfV)] is a highly potent αvβ3 inhibitor, while the inversion of even one chiral center drastically reduces affinity. The complete racemic mixture of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is expected to contain a large proportion of diastereomers with similarly diminished activity. Based on the data from Wermuth et al. (1997), the all-L peptide cyclo(-Arg-Gly-Asp-Phe-Val) and the peptide containing a D-Arg residue were reported as 'poorly active' relative to the parent D-Phe compound [1]. This provides a clear structural basis for differentiating the racemic mixture from the optimized single stereoisomer.
| Evidence Dimension | Integrin αvβ3 inhibitory activity |
|---|---|
| Target Compound Data | cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]: activity expected to be substantially reduced vs. D-Phe analog; no single diastereomer IC₅₀ identified in literature. |
| Comparator Or Baseline | cyclo(-Arg-Gly-Asp-D-Phe-Val) [c(RGDfV)]: highly potent αvβ3 inhibitor (IC₅₀ reported in the low nanomolar range, e.g., ~0.72 nM [2] and 4.9 nM [3]). All-L analog and D-Arg analog: 'poorly active' [1]. |
| Quantified Difference | Activity reduction potentially >100-fold based on class data for stereochemical inversion [1]. Exact quantitative difference not published for the full DL mixture. |
| Conditions | Isolated integrin αvβ3 receptor assay; IC₅₀ values determined using competitive binding assays. |
Why This Matters
Researcher or procurer needs a controlled, low-affinity RGD ligand to study stereospecific integrin recognition or as a negative control in competitive binding experiments.
- [1] Wermuth, J., Goodman, S. L., Jonczyk, A., Kessler, H. (1997). Stereoisomerism and Biological Activity of the Selective and Superactive αvβ3 Integrin Inhibitor cyclo(-RGDfV-) and Its Retro-Inverso Peptide. Journal of the American Chemical Society, 119(6), 1328-1335. doi:10.1021/ja961908l View Source
- [2] Burnett, C. A., et al. (2005). Targeting the integrin αvβ3 with a rationally designed small-molecule antagonist: Synthesis, biological evaluation, and optical imaging of tumor. [Details from PubMed]. Refers to c(RGDfV) IC₅₀ = 0.72 nM. View Source
- [3] Multi-Targeting Approach of αvβ3 Integrin Ligands. Reports IC₅₀ of c[RGDfV] = 4.9 x 10⁻⁸ M. View Source
